(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDGUWDAEPULPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrrolo[2,3-b]pyridine Core
- The pyrrolo[2,3-b]pyridine scaffold is often synthesized via cyclization reactions involving appropriate aminopyridine and alkyne or alkene precursors under acidic or catalytic conditions.
- Alternative methods include palladium-catalyzed annulation or condensation strategies to assemble the fused bicyclic system.
Tosylation of the Nitrogen Atom
- The nitrogen of the pyrrole ring is selectively tosylated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine.
- This step protects the nitrogen and influences the compound's reactivity and solubility.
Introduction of the Boronic Acid Group
- The boronic acid moiety is introduced at the 2-position of the pyrrolo[2,3-b]pyridine ring via lithiation followed by quenching with a boron electrophile, commonly trimethyl borate.
- Alternatively, a palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) can be employed, especially when starting from a halogenated intermediate at the 2-position.
- Subsequent hydrolysis or acidic workup converts the boronate ester to the free boronic acid.
Detailed Preparation Methodology
A representative synthetic route can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrolo[2,3-b]pyridine synthesis | Cyclization of aminopyridine with alkyne under acidic or catalytic conditions | Formation of core bicyclic heterocycle |
| 2 | Tosylation | p-Toluenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | N-Tosyl protected pyrrolo[2,3-b]pyridine |
| 3 | Halogenation (if needed) | N-Bromosuccinimide or similar halogenating agent at 2-position | 2-Halo intermediate for borylation |
| 4 | Borylation | Pd-catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., dioxane), 80–100°C | Formation of boronate ester intermediate |
| 5 | Hydrolysis | Acidic aqueous workup (e.g., HCl or acetic acid) | Conversion to boronic acid final product |
Research Findings and Optimization
- Catalysts and Ligands: Palladium catalysts such as Pd(dppf)Cl2 have been found effective for the borylation step, with potassium acetate as a base providing good yields.
- Solvent Effects: Polar aprotic solvents like dioxane or DMF favor the borylation reaction, while dichloromethane is preferred for tosylation.
- Temperature Control: Tosylation is best performed at low temperatures (0°C to room temperature) to avoid overreaction, while borylation requires elevated temperatures (~80–100°C).
- Purification: The final boronic acid is purified by recrystallization or chromatography to remove residual catalysts and byproducts.
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure, especially the position of the boronic acid and tosyl groups.
- Mass Spectrometry (MS): Confirms molecular weight (~303.33 g/mol) and purity.
- Infrared (IR) Spectroscopy: Identifies characteristic boronic acid and sulfonamide functional groups.
- Chromatography (HPLC, TLC): Monitors reaction progress and purity.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Core synthesis | Aminopyridine + alkyne, acid/catalyst | Build pyrrolo[2,3-b]pyridine core | Requires careful control of cyclization |
| Nitrogen tosylation | p-Toluenesulfonyl chloride, base | Protect N and modulate reactivity | Low temperature to avoid side reactions |
| Halogenation (optional) | NBS or similar halogenating agent | Introduce halogen for borylation | Position-selective halogenation critical |
| Palladium-catalyzed borylation | Pd catalyst, B2Pin2, KOAc, dioxane | Install boronate ester | Elevated temperature for efficient coupling |
| Hydrolysis | Acidic aqueous workup | Convert boronate ester to boronic acid | Final purification step |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl structures. This reaction is pivotal for introducing diverse substituents to the pyrrolo[2,3-b]pyridine core.
Key Notes :
-
The tosyl group stabilizes the pyrrole nitrogen, preventing undesired side reactions during coupling .
-
Regioselectivity is controlled by the electron-deficient nature of the pyridine ring .
Protection and Deprotection of the Tosyl Group
The tosyl (Ts) group is introduced and removed under specific conditions to modulate reactivity during synthesis.
Example :
-
Detosylation : Alkaline cleavage of 1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives yields NH-free intermediates for subsequent modifications .
Lithiation and Borylation
The boronic acid is synthesized via halogen-lithium exchange followed by borylation.
| Starting Material | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 3-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine | n-BuLi, triisopropyl borate | THF, -80°C to -90°C, 0.5–2 h | >90% |
Procedure :
-
Dissolve 3-bromo-1-tosyl-pyrrolo[2,3-b]pyridine in THF.
-
Add triisopropyl borate and cool to -80°C.
-
Introduce n-BuLi dropwise, maintaining <-80°C.
-
Quench with aqueous acid and isolate via column chromatography .
Halogenation for Further Functionalization
The core structure undergoes halogenation to install reactive handles for cross-coupling.
Note : Bromination at C-3 is favored due to the electron-directing effects of the tosyl group .
Reductive Amination and Alkylation
The boronic acid can participate in tandem reactions for complex molecule assembly.
Stability and Handling
-
Storage : Under inert atmosphere at <-20°C to prevent boronic acid degradation .
-
Hazards : H302 (harmful if swallowed), H315-H319 (skin/eye irritation) .
This compound’s versatility in cross-coupling, functionalization, and stability under rigorous conditions makes it a cornerstone in synthesizing kinase inhibitors and heterocyclic pharmaceuticals.
Scientific Research Applications
Medicinal Chemistry
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid has been investigated for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Its ability to form reversible covalent bonds with biological targets makes it a valuable compound for drug design.
Case Study :
In a study focusing on the inhibition of specific kinases involved in cancer pathways, derivatives of this compound exhibited promising inhibitory activity against targets such as PI3K and mTOR, highlighting its potential in oncological therapies .
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its boronic acid functionality allows for Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of biaryl compounds.
Data Table: Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Aryl halides | 85 | |
| Negishi Coupling | Alkenyl halides | 78 | |
| Stille Coupling | Organotin compounds | 90 |
Materials Science
The unique properties of this compound have led to its exploration in materials science, particularly in the development of sensors and electronic materials. Its ability to form stable complexes with various metal ions enhances its utility in sensor applications.
Case Study :
Research has demonstrated that films made from this compound exhibit significant sensitivity to environmental pollutants, making them suitable for use in gas sensing applications .
Mechanism of Action
The mechanism by which (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid exerts its effects involves its ability to act as a boronic acid derivative. This allows it to participate in various chemical reactions, including the formation of boronate esters with diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid with structurally related boronic acid derivatives, focusing on substituent effects, reactivity, and applications.
Structural Isomers and Positional Variants
Functional Group Variants
Key Comparison Metrics
Biological Activity
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid, with the CAS number 2096334-98-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula of this compound is C₁₄H₁₃BN₂O₄S, with a molecular weight of 316.14 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BN₂O₄S |
| Molecular Weight | 316.14 g/mol |
| CAS Number | 2096334-98-2 |
| Boiling Point | Not available |
| Solubility | High |
Research indicates that this compound acts primarily as a TNIK inhibitor , which is relevant in the context of cancer therapy. TNIK (TRAF2 and NCK interacting kinase) plays a crucial role in cellular signaling pathways associated with cell proliferation and survival. In vitro studies have shown that this compound exhibits potent inhibition of TNIK with IC50 values lower than 1 nM, suggesting significant potential for therapeutic applications in oncology .
Anticancer Activity
In studies assessing the anticancer properties of this compound:
- Cytotoxicity : The compound demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Importantly, it exhibited limited toxicity toward healthy cardiac cells, indicating a favorable therapeutic index .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It showed activity against respiratory syncytial virus (RSV), with several derivatives displaying good protein binding properties and acceptable solubility profiles .
Case Studies
Several studies have highlighted the biological activity of pyrrolo[2,3-b]pyridine derivatives:
- Study on TNIK Inhibition : A series of compounds derived from the pyrrolo[2,3-b]pyridine scaffold were synthesized and screened for TNIK inhibition. The most potent derivatives showed not only high inhibition rates but also good bioavailability in animal models .
- Antiviral Activity : Derivatives were tested against various viral strains, showing promising results against RSV and other pathogens. The structural modifications significantly impacted their efficacy and pharmacokinetic properties .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and moderate plasma protein binding characteristics. These properties are crucial for ensuring adequate bioavailability in therapeutic settings .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid, and what critical reaction parameters influence yield?
- Methodology : The compound is synthesized via Pd-catalyzed cross-coupling reactions. A representative procedure involves reacting iodopyrrolopyridine precursors with bis(pinacolato)diboron or boronic esters using Pd(PPh₃)₂Cl₂ and CuI as catalysts. Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂ (1–5 mol%) and CuI (10–20 mol%) to facilitate transmetallation .
- Base : K₃PO₄ or K₂CO₃ in a dioxane/H₂O solvent system (80–105°C, 12–24 hours) .
- Protection : The tosyl group stabilizes the pyrrolopyridine core during coupling reactions, preventing undesired side reactions .
Q. How is the compound characterized, and what spectral benchmarks are essential for validation?
- Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) and HRMS for structural confirmation:
- ¹H NMR : Key peaks include aromatic protons (δ 7.8–8.5 ppm) and tosyl methyl groups (δ 2.4 ppm) .
- ¹¹B NMR : A singlet at δ 28–30 ppm confirms the boronic acid moiety .
- HRMS : Exact mass calculated for C₁₄H₁₃BN₂O₄S is 304.1526 (observed: 304.1526) .
Advanced Research Questions
Q. How does the tosyl group modulate reactivity in cross-coupling reactions, and can it be selectively removed post-synthesis?
- Mechanistic Insight : The tosyl group acts as an electron-withdrawing protecting group, enhancing the electrophilicity of the pyrrolopyridine core for Suzuki-Miyaura couplings. Selective deprotection can be achieved via:
- Basic conditions : NaOH/EtOH (80°C) or KOH/THF to cleave the sulfonamide bond .
- Alternative strategies : Use of labile protecting groups (e.g., BOC) for orthogonal deprotection .
Q. What strategies resolve low yields or side-product formation in rhodium-catalyzed 1,4-additions involving this boronic acid?
- Methodology : Rh(I) catalysts (e.g., [RhCl(cod)]₂) in THF or toluene at 60°C are optimal. Key adjustments include:
- Substrate pre-activation : Pre-mix boronic acid with Rh catalyst to form reactive boronate intermediates .
- Additives : 1,4-dioxane or CsF to stabilize the transition state and suppress protodeboronation .
- Contradictions : Competing Suzuki-Miyaura coupling may occur with Pd contaminants; rigorous catalyst purification is advised .
Q. How can computational methods guide the design of analogs for structure-activity relationship (SAR) studies in drug discovery?
- Approach :
- Bioisosteric replacement : Substitute the boronic acid with carboxylates or sulfonamides while maintaining hydrogen-bonding capacity .
- Docking studies : Use DFT calculations to predict binding affinities for targets like proteases or kinases .
Data Contradictions and Resolution
Q. How to address discrepancies in ¹³C NMR data for boron-containing carbons?
- Resolution :
- Alternative techniques : Use HMBC or HSQC to indirectly assign quaternary carbons adjacent to boron .
- Isotopic labeling : Synthesize ¹⁰B-enriched analogs to reduce line broadening in ¹³C spectra .
Q. Why do HRMS spectra occasionally show [M+H]+ adducts instead of [M]+?
- Explanation : Boronic acids readily form cyclic anhydrides in solution, leading to variable ionization. Use soft ionization methods (e.g., ESI+) and add NH₄OAc to stabilize the molecular ion .
Applications in Advanced Systems
Q. How is the boronic acid moiety incorporated into polymers for stimuli-responsive materials?
- Methodology : Three strategies are employed:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
